3-Bromo-4-chlorobenzenesulfonamide

Description

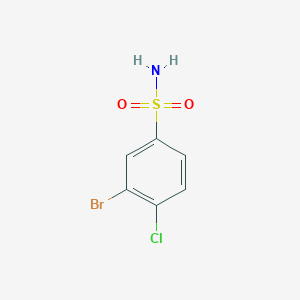

3-Bromo-4-chlorobenzenesulfonamide is a halogenated sulfonamide derivative characterized by a benzene ring substituted with bromine (Br) at the 3-position, chlorine (Cl) at the 4-position, and a sulfonamide (-SO₂NH₂) functional group. This compound’s structure imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Halogen substituents enhance lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions, often critical in biological activity .

Properties

IUPAC Name |

3-bromo-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUHWVSVCUNDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chlorobenzenesulfonamide typically involves the sulfonation of 3-Bromo-4-chlorobenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide group . The reaction conditions generally require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale sulfonation processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

3-Bromo-4-chlorobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby interfering with the enzyme’s function . This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-3-fluorobenzenesulfonamide

- Structural Differences : Fluorine replaces chlorine at the 4-position.

- However, reduced steric bulk compared to chlorine may alter binding affinities in biological targets .

- Applications : Fluorinated analogs are often explored in CNS drug development due to improved blood-brain barrier penetration.

3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide

- Structural Differences: An amino (-NH₂) group at the 3-position and a methoxy (-OCH₃) group on the adjacent phenyl ring.

- Methoxy groups can enhance π-π stacking interactions in receptor binding .

- Applications : Such derivatives are intermediates in kinase inhibitor synthesis, where substituent polarity modulates selectivity.

N-Cyclohexyl-3-bromo-4-methylbenzenesulfonamide

- Structural Differences : A methyl (-CH₃) group at the 4-position and a cyclohexyl group attached to the sulfonamide nitrogen.

- The cyclohexyl moiety enhances hydrophobicity, favoring membrane permeability .

- Applications : Used in antimicrobial agent development, where lipophilicity correlates with efficacy against Gram-negative bacteria.

3-Bromo-2-chloropyridine-5-sulfonyl chloride

- Structural Differences : A pyridine ring replaces benzene, with sulfonyl chloride (-SO₂Cl) instead of sulfonamide.

- Implications : Pyridine’s nitrogen atom introduces polarity and coordination sites for metal catalysts. Sulfonyl chloride is reactive, serving as a precursor for sulfonamide coupling .

Comparative Data Table

Research Findings and Trends

- Sulfonamide Modifications : N-substituents (e.g., cyclohexyl) dramatically alter pharmacokinetics, as seen in improved oral bioavailability in preclinical models .

- Heterocyclic vs. Benzene Cores : Pyridine-based sulfonamides exhibit higher metabolic stability but lower solubility than benzene analogs, necessitating formulation adjustments .

Biological Activity

3-Bromo-4-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and relevant case studies, highlighting its implications in cancer treatment and antimicrobial applications.

This compound has the molecular formula and features both bromine and chlorine substituents on a benzene ring, contributing to its reactivity and biological activity. The sulfonamide group enhances its interaction with biological targets, particularly enzymes.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have shown promising results against various cancer cell lines. Notably, compounds such as 4e and 4g have been reported to induce apoptosis in MDA-MB-231 breast cancer cells, leading to a notable increase in annexin V-FITC positive apoptotic cells .

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | Significant (22x) |

| 4g | MDA-MB-231 | 3.00 | Moderate |

| 4h | MDA-MB-231 | 6.31 | Moderate |

These findings indicate that the structural modifications around the sulfonamide group can significantly enhance anticancer efficacy.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies involving related sulfonamide compounds have shown effective inhibition of bacterial growth. For example, certain derivatives demonstrated up to 80% inhibition against Staphylococcus aureus at concentrations as low as 50 μg/mL .

Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound | Target Bacteria | Inhibition (%) |

|---|---|---|

| 4e | Staphylococcus aureus | 80.69 |

| 4g | Klebsiella pneumoniae | 79.46 |

| 4h | Klebsiella pneumoniae | 77.52 |

This antimicrobial activity suggests that the compound may serve as a promising candidate for developing new antibacterial agents.

The biological activities of this compound can be attributed to its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). The selectivity for CA IX over CA II has been highlighted in various studies, suggesting a targeted approach in inhibiting tumor growth while minimizing effects on normal cells .

Molecular docking studies have revealed favorable binding interactions between these compounds and CA IX, indicating a potential mechanism through which they exert their anticancer effects .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzenesulfonamides where their anticancer and antimicrobial activities were assessed. The study found that modifications at the para position significantly influenced the activity levels of these compounds against both cancer cells and bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.